Fluparoxan hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
111793-41-0 |
|---|---|
Molecular Formula |
C20H24Cl2F2N2O5 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
bis((3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole);hydrate;dihydrochloride |
InChI |
InChI=1S/2C10H10FNO2.2ClH.H2O/c2*11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;;;/h2*1-3,8-9,12H,4-5H2;2*1H;1H2/t2*8-,9-;;;/m00.../s1 |
InChI Key |
SDEFUPMOIFOLSQ-IYLDIKPPSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.O.Cl.Cl |
Canonical SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.C1C2C(CN1)OC3=C(O2)C=CC=C3F.O.Cl.Cl |
Origin of Product |
United States |
Pharmacological Profile of Fluparoxan Hydrochloride
Adrenergic Receptor Pharmacology
Fluparoxan's primary mechanism of action revolves around its interaction with the adrenergic system, specifically the α2-adrenergic receptors.
Alpha-2 Adrenergic Receptor Affinity and Potency
Fluparoxan (B20672) hydrochloride is a potent and competitive antagonist of α2-adrenergic receptors. nih.govscispace.com Studies have demonstrated its high affinity for these receptors, with a pKB value of 7.9. nih.govwikipedia.org In functional assays, such as the rat isolated, field-stimulated vas deferens and the guinea-pig isolated, field-stimulated ileum preparations, fluparoxan effectively antagonized the inhibitory responses of the α2-adrenoceptor agonist UK-14304, exhibiting pKB values of 7.87 and 7.89, respectively. scispace.comnih.gov This potent antagonism at presynaptic α2-adrenoceptors leads to an increased release of noradrenaline in the synapse by blocking the autoinhibitory feedback mechanism. wikipedia.org
Selectivity Profile: Alpha-2 Versus Alpha-1 Adrenergic Receptors
A defining characteristic of fluparoxan is its remarkable selectivity for the α2-adrenergic receptor over the α1-adrenergic receptor. Research indicates that fluparoxan is a significantly weaker antagonist at α1-adrenoceptors. scispace.com In studies using the rat isolated anococcygeus muscle, fluparoxan had a pKB of 4.45 against the α1-adrenoceptor agonist phenylephrine (B352888). nih.govscispace.com This translates to an α2:α1 selectivity ratio of over 2500-fold, and other reports suggest this selectivity may be as high as 2,630-fold. nih.govscispace.comwikipedia.org This high degree of selectivity minimizes the potential for effects mediated by α1-adrenergic receptor blockade.
| Receptor | Affinity/Potency (pKB) | Selectivity Ratio (α2:α1) |
|---|---|---|
| α2-Adrenergic Receptor | 7.9 | >2500 |
| α1-Adrenergic Receptor | 4.45 |
Subtype-Specific Adrenergic Receptor Interactions (e.g., α2A, α2B, α2C)
The α2-adrenergic receptor family is composed of three main subtypes: α2A, α2B, and α2C. While comprehensive comparative binding data for fluparoxan across all three subtypes is not extensively detailed in the available literature, some information on its interaction with specific subtypes has been reported. One database entry indicates a high affinity of fluparoxan for the human α2B-adrenergic receptor subtype, with a reported Ki of 1.25 nM. bindingdb.org Studies comparing fluparoxan to other agents like yohimbine (B192690) note that fluparoxan demonstrates marked antagonist actions at α2-adrenoceptors, though specific affinity values for the α2A and α2C subtypes are not consistently provided. drugbank.com The α2A and α2C subtypes are considered the primary autoreceptors in the central nervous system, regulating neurotransmitter release. frontiersin.org
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| α2A-Adrenergic Receptor | Data not available |
| α2B-Adrenergic Receptor | 1.25 nM |
| α2C-Adrenergic Receptor | Data not available |
Interactions with Other Neurotransmitter Systems
Beyond its primary effects on the adrenergic system, fluparoxan has been evaluated for its interactions with other major neurotransmitter receptor systems.
Serotonergic Receptor Modulations (e.g., 5-HT1A, 5-HT1B, 5-HT4)
Fluparoxan exhibits a low affinity for certain serotonin (B10506) receptor subtypes. Specificity studies have shown that it has weak affinity for 5-HT1A and 5-HT1B binding sites in the rat brain, with a reported pIC50 of 5.9 for 5-HT1A and a pKi of 5.5 for 5-HT1B. scispace.com Further investigation has characterized fluparoxan as having modest partial agonist actions at human 5-HT1A sites. drugbank.com Information regarding its interaction with the 5-HT4 receptor is not available in the reviewed literature.
| Receptor | Affinity/Activity | Value |
|---|---|---|
| 5-HT1A | pIC50 / Modest Partial Agonist | 5.9 |
| 5-HT1B | pKi | 5.5 |
| 5-HT4 | - | Data not available |
Dopaminergic Receptor Profile (e.g., D2, D3)
The interaction of fluparoxan with the dopaminergic system appears to be minimal. Research indicates that fluparoxan does not possess antidopaminergic effects. wikipedia.org While a comparative study with yohimbine noted yohimbine's affinity for D2 and D3 receptors, it highlighted that fluparoxan's activity is markedly as an α2-adrenoceptor antagonist, implying a lack of significant interaction with dopamine (B1211576) receptors. drugbank.com However, specific binding affinity data (such as Ki or pKi values) for fluparoxan at D2 and D3 receptors are not provided in the currently available scientific literature.
| Receptor | Binding Affinity (Ki/pKi) |
|---|---|
| D2 | Data not available |
| D3 | Data not available |
Absence of Significant Anticholinergic, Antidopaminergic (D1, D4, D5), Beta-Adrenergic, and Muscarinic Receptor Activity
A key characteristic of Fluparoxan hydrochloride's pharmacological profile is its high selectivity for the α₂-adrenergic receptor. bindingdb.org Extensive research and specificity studies have demonstrated that this compound possesses low or no affinity for a wide array of other neurotransmitter receptors. nih.gov This includes a notable absence of significant blocking effects at several key receptor types, such as anticholinergic, antidopaminergic, β-adrenergic, and muscarinic receptors, particularly at concentrations up to 1 x 10⁻⁵ M. bindingdb.orgnih.gov
This lack of interaction with these other receptor systems distinguishes Fluparoxan from other classes of antidepressants and antipsychotics, which often exhibit a broader receptor binding profile. The compound's focused activity on the α₂-adrenoceptor underscores its specific mechanism of action. bindingdb.orgnih.gov Research indicates that this compound does not display significant antagonistic activity at dopamine D₁, D₄, and D₅ receptors, nor at various subtypes of muscarinic and β-adrenergic receptors. bindingdb.orgnih.gov
Table 1: this compound Binding Affinity for Various Neurotransmitter Receptors
| Receptor Target | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|
| Cholinergic (Muscarinic) | > 10,000 | nih.gov |
| Dopamine D₁ | > 10,000 | nih.gov |
| Dopamine D₄ | > 10,000 | nih.gov |
| Dopamine D₅ | > 10,000 | nih.gov |
| β-Adrenergic | > 10,000 | nih.gov |
This table summarizes the lack of significant binding affinity of this compound for several key neurotransmitter receptors, as demonstrated in specificity studies.
Lack of Imidazoline (B1206853) Receptor Antagonism
A defining feature of this compound that sets it apart from many other α₂-adrenergic receptor antagonists, such as idazoxan (B1206943) and efaroxan, is its lack of interaction with imidazoline receptors. bindingdb.org Fluparoxan is the only well-researched α₂-adrenergic receptor antagonist within its structural class that does not antagonize any variant of the imidazoline receptor. bindingdb.org
Imidazoline receptors (I-receptors) are a class of non-adrenergic sites to which compounds like idazoxan and clonidine (B47849) bind. chemrxiv.org These receptors have their own distinct physiological roles. The fact that Fluparoxan does not engage these receptors means its pharmacological effects can be more specifically attributed to its α₂-adrenoceptor blockade. bindingdb.org In contrast, other α₂-antagonists like idazoxan act as antagonists for both α₂-adrenergic and imidazoline receptors. chemrxiv.org Efaroxan also demonstrates affinity for imidazoline I₁ receptors. nih.gov This makes Fluparoxan a more selective pharmacological tool for studying the specific outcomes of α₂-adrenoceptor antagonism without the confounding effects of imidazoline receptor interaction.
Table 2: Comparative Binding Profile at Imidazoline Receptors
| Compound | Affinity for Imidazoline Receptors | Reference |
|---|---|---|
| This compound | No significant antagonism at any variant | bindingdb.org |
| Idazoxan | Acts as an antagonist | chemrxiv.org |
| Efaroxan | Acts as an antagonist at I₁ receptors | nih.gov |
This table compares the activity of this compound with other α₂-antagonists at imidazoline receptors, highlighting Fluparoxan's unique lack of affinity.
Molecular and Cellular Mechanisms of Action
Presynaptic and Postsynaptic Receptor Modulation
Fluparoxan (B20672) hydrochloride exerts its effects through the competitive antagonism of α2-adrenoceptors. This interaction occurs at both presynaptic and postsynaptic sites, with a pronounced impact on presynaptic autoreceptors.
The primary mechanism of action of fluparoxan hydrochloride involves the blockade of presynaptic α2-adrenoceptors, which function as autoreceptors in noradrenergic neurons. These autoreceptors are part of a negative feedback loop that inhibits the further release of noradrenaline. By antagonizing these receptors, this compound effectively removes this autoinhibitory brake, leading to an increase in the synaptic concentration of noradrenaline. This disinhibition of noradrenaline release is a key factor in the pharmacological effects of the compound.
Fluparoxan demonstrates high selectivity for α2-adrenoceptors over α1-adrenoceptors, with a selectivity ratio of over 2500. This specificity ensures that its effects are primarily mediated through the α2-adrenergic system.
| Receptor Subtype | Activity | Selectivity Ratio (α2:α1) | Reference |
|---|---|---|---|
| α2-Adrenoceptor | Potent Antagonist | >2500 | |
| α1-Adrenoceptor | Weak Antagonist |
As a direct consequence of its action on presynaptic α2-adrenoceptors, this compound significantly increases the extracellular levels of noradrenaline. nih.gov Research has also demonstrated its ability to elevate the synaptic concentrations of other key neurotransmitters, including dopamine (B1211576) and acetylcholine. nih.gov This broader neurochemical profile suggests a more complex interplay of this compound with various neuronal circuits. The compound shows little to no affinity for a wide range of other neurotransmitter receptors, including anticholinergic, antidopaminergic, α1-adrenergic, β-adrenergic, muscarinic, or 5-HT1 receptors, highlighting its specific mechanism of action.
Signal Transduction Pathways
The antagonism of α2-adrenoceptors by this compound initiates a cascade of intracellular signaling events, primarily through its influence on G-protein coupled receptors and their downstream effectors.
Alpha-2 adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily. mdpi.comguidetopharmacology.orgebi.ac.uk Specifically, they are typically coupled to inhibitory G-proteins of the Gi/o family. guidetopharmacology.orgebi.ac.uk When an agonist binds to the α2-adrenoceptor, the associated Gi-protein is activated, leading to the inhibition of downstream signaling pathways.
This compound, as a competitive antagonist, binds to the α2-adrenoceptor but does not activate it. Instead, it prevents the binding of endogenous agonists like noradrenaline. This action blocks the activation of the Gi-protein, thereby preventing the inhibitory signals that would normally be transduced.
One of the primary downstream effectors of the Gi-protein pathway is the enzyme adenylate cyclase. nih.gov Activation of the Gi-protein by an α2-adrenoceptor agonist leads to the inhibition of adenylate cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP). nih.gov
By antagonizing the α2-adrenoceptor and preventing the activation of the Gi-protein, this compound effectively removes this inhibitory influence on adenylate cyclase. This disinhibition leads to an increase in adenylate cyclase activity and, consequently, a rise in intracellular cAMP levels. The modulation of the adenylate cyclase-cAMP signaling pathway is a critical component of the molecular mechanism underlying the pharmacological effects of this compound.
Preclinical Efficacy Studies in Animal Models
In Vivo Models of Central Noradrenergic System Activity
Research in this area has centered on fluparoxan's ability to counteract the effects of alpha-2 adrenoceptor agonists, which are known to suppress noradrenergic activity, and to assess its impact on motor function.
Fluparoxan (B20672) has demonstrated efficacy in reversing the physiological responses induced by alpha-2 adrenoceptor agonists in several animal models. In conscious mice, orally administered fluparoxan was shown to be effective in preventing hypothermia induced by clonidine (B47849). nih.gov Similarly, in rats, fluparoxan antagonized the hypothermic effects of the alpha-2 adrenoceptor agonist UK-14304. nih.govnih.gov Studies in dogs also showed that fluparoxan could prevent sedation and bradycardia caused by UK-14304. nih.govnih.gov These findings highlight fluparoxan's role as a potent alpha-2 adrenoceptor antagonist capable of blocking the centrally mediated effects of agonists.
Table 1: Efficacy of Fluparoxan in Attenuating Alpha-2 Adrenoceptor Agonist-Induced Responses
| Animal Model | Agonist | Physiological Response | Outcome with Fluparoxan |
|---|---|---|---|
| Mouse | Clonidine | Hypothermia | Prevention of hypothermia nih.gov |
| Rat | UK-14304 | Hypothermia | Antagonized hypothermia (ED₅₀ = 1.4 mg/kg p.o. or 0.5 mg/kg i.v.) nih.gov |
| Dog | UK-14304 | Sedation | Prevention of sedation nih.govnih.gov |
The rotarod test is a common method for evaluating motor coordination in rodents. nih.govmdpi.com In studies involving rats, the alpha-2 adrenoceptor agonist UK-14304 was used to induce impairment in rotarod performance. Fluparoxan was effective in antagonizing this impairment, further demonstrating its ability to counteract the central effects of alpha-2 adrenoceptor activation. nih.govnih.gov
Table 2: Effect of Fluparoxan on Agonist-Induced Rotarod Impairment
| Animal Model | Agonist | Task | Outcome with Fluparoxan |
|---|
Neurocognitive Research in Animal Models
A significant area of preclinical research for fluparoxan involves its potential to address cognitive deficits, particularly those associated with neurodegenerative conditions.
Locus coeruleus degeneration and a reduction in central noradrenaline are early characteristics of Alzheimer's disease. nih.gov To investigate whether enhancing noradrenaline release could be beneficial, fluparoxan was administered chronically to APP/PS1 transgenic mice (TASTPM), an animal model for Alzheimer's-like pathology. nih.gov The treatment took place from 4 to 8 months of age. The study found that fluparoxan treatment prevented the age-related decline in spatial working memory. nih.gov However, the treatment did not alter the Aβ plaque load or astrocytosis in these mice, suggesting the cognitive benefits are not due to changes in these specific pathological markers but rather to the modulation of noradrenergic neurotransmission. nih.gov
The spontaneous alternation task, often conducted in a Y-maze, is used to assess short-term spatial working memory in rodents. nih.gov In the study involving APP/PS1 transgenic mice, cognitive function was assessed monthly. The results specifically showed that chronic treatment with fluparoxan prevented the age-related deficits in spatial working memory as measured by the spontaneous alternation task. nih.gov This finding points to a selective benefit of fluparoxan on forms of memory that are highly dependent on the noradrenergic system. nih.gov
To further delineate the cognitive effects of fluparoxan, other memory paradigms were employed in the APP/PS1 transgenic mouse study. nih.gov While a clear benefit was observed in the spontaneous alternation task, fluparoxan treatment did not prevent deficits in spatial reference memory when assessed using the Morris water maze. nih.govnih.gov Memory was also evaluated using the object recognition task. nih.govnih.gov The collective findings from these different tasks suggest that fluparoxan's therapeutic effects on cognition may be specific to certain memory domains, particularly those where noradrenaline plays an integral role. nih.gov
Table 3: Summary of Fluparoxan's Effects in Neurocognitive Tasks
| Animal Model | Memory Task | Key Finding |
|---|---|---|
| APP/PS1 Transgenic Mice | Spontaneous Alternation Task | Prevented age-related spatial working memory deficits nih.gov |
| APP/PS1 Transgenic Mice | Morris Water Maze | Did not prevent spatial reference memory deficits nih.gov |
Investigations in Animal Models Relevant to Alzheimer's Disease and Schizophrenia
Preclinical research has explored the utility of fluparoxan in transgenic animal models that mimic aspects of Alzheimer's disease pathology. A key rationale for this exploration is the early degeneration of the locus coeruleus and subsequent reduction in central noradrenaline, which are known features of the disease. Enhancing noradrenergic transmission via α2-adrenoceptor antagonism is hypothesized to offer therapeutic benefits.
In one significant study, the APP/PS1 transgenic mouse model (TASTPM) was used to assess the effects of chronic fluparoxan administration. nih.gov The investigation aimed to determine if enhancing noradrenaline release could prevent the onset of Alzheimer's-like pathology and memory deficits. nih.gov Mice received fluparoxan from 4 to 8 months of age, a period during which pathology develops. nih.gov
The findings revealed that fluparoxan treatment successfully prevented age-related deficits in spatial working memory, as measured by the spontaneous alternation task. nih.gov However, it did not ameliorate spatial reference memory deficits observed in the Morris water maze. nih.gov Pathological analysis showed that the compound did not alter the β-amyloid (Aβ) plaque load or associated astrocytosis in these mice. nih.gov These results suggest that the cognitive benefits of fluparoxan are likely mediated by the direct role of noradrenaline in specific memory functions rather than by modifying the core amyloid pathology. nih.gov
| Parameter Assessed | Test/Method | Outcome of Fluparoxan Treatment | Reference |
|---|---|---|---|
| Spatial Working Memory | Spontaneous Alternation Task | Prevented age-related deficits | nih.gov |
| Spatial Reference Memory | Morris Water Maze | No improvement in deficits | nih.gov |
| Amyloid Pathology | Immunohistochemistry for Aβ Plaques | Unaltered plaque load | nih.gov |
| Neuroinflammation | Immunohistochemistry for Astrocytosis | Unaltered astrocytosis | nih.gov |
While the neurobiology of schizophrenia involves multiple neurotransmitter systems, including dopamine (B1211576) and glutamate, specific preclinical studies evaluating fluparoxan hydrochloride in established animal models of schizophrenia are not widely reported in the scientific literature. Animal models of schizophrenia aim to replicate positive, negative, and cognitive symptoms through pharmacological (e.g., NMDA receptor antagonists), genetic, or neurodevelopmental manipulations. The potential utility of an α2-adrenoceptor antagonist like fluparoxan in these models remains an area for future investigation.
Comparative Pharmacological Assessments in Animal Models
Fluparoxan's pharmacological profile has been characterized in direct comparison to other α2-adrenoceptor antagonists, notably idazoxan (B1206943) and yohimbine (B192690). These studies highlight its high selectivity for the α2-adrenoceptor.
Selectivity: In vitro studies using rat anococcygeus muscle preparations showed fluparoxan to be a very weak antagonist of α1-adrenoceptors, giving it an α2:α1 selectivity ratio of over 2500. eco-vector.com
Potency: In functional in vivo models, fluparoxan demonstrated potency comparable to idazoxan. For instance, in conscious mice, both compounds were similarly effective at preventing clonidine-induced hypothermia and antinociception. eco-vector.com
Receptor Binding Profile: Compared to yohimbine, which exhibits significant affinity for several serotonin (B10506) (5-HT) and dopamine receptors, fluparoxan is more selective. nih.gov While yohimbine binds to 5-HT1A, 5-HT1B, 5-HT1D, and D2 receptors, fluparoxan shows only weak affinity for 5-HT1A and 5-HT1B binding sites at high concentrations. eco-vector.comnih.gov This distinction is crucial, as yohimbine's action at these other receptors, particularly its partial agonism at 5-HT1A receptors, contributes to a more complex pharmacological and neurochemical profile. nih.gov
The differences in receptor selectivity between fluparoxan and yohimbine lead to distinct effects on brain neurochemistry. Microdialysis studies in freely-moving rats have elucidated these differential impacts on monoaminergic transmission in the frontal cortex.
Fluparoxan: Administration of fluparoxan leads to an increase in the extracellular levels of both dopamine (DA) and noradrenaline (NAD) in the frontal cortex, with no significant effect on serotonin (5-HT) levels. nih.gov This profile is consistent with a selective blockade of α2-adrenoceptors, which regulate the release of noradrenaline and, indirectly, dopamine.
Yohimbine: In contrast, yohimbine also enhances frontal cortex levels of DA and NAD but simultaneously suppresses the release of 5-HT. nih.gov This suppression is attributed to yohimbine's partial agonist activity at 5-HT1A autoreceptors on serotonergic neurons. nih.gov
This key neurochemical difference suggests that fluparoxan's effects are more specifically targeted to the noradrenergic and dopaminergic systems, whereas yohimbine exerts a more complex, multi-system influence that includes the serotonergic pathway. nih.gov
| Compound | Effect on Noradrenaline (NAD) | Effect on Dopamine (DA) | Effect on Serotonin (5-HT) | Primary Mediating Receptors | Reference |
|---|---|---|---|---|---|
| Fluparoxan | Increase | Increase | No Change | Selective α2-Adrenoceptors | nih.gov |
| Yohimbine | Increase | Increase | Decrease | α2-Adrenoceptors, 5-HT1A Receptors | nih.gov |
Pharmacokinetic and Biotransformation Research
Absorption and Distribution Characteristics
Fluparoxan (B20672) is noted for its efficient absorption following oral administration across all animal species tested. wikipedia.orgtandfonline.com In humans, it exhibits high oral bioavailability, with studies indicating approximately 85% bioavailability from a tablet formulation and rapid absorption. wikipedia.org The compound is characterized as moderately lipophilic. wikipedia.org
A significant characteristic of fluparoxan is its ability to readily cross the blood-brain barrier. wikipedia.org This permeability allows it to exert its effects on central α2-adrenoceptors after oral administration in humans. wikipedia.orgbenthamdirect.com
The binding of a drug to plasma proteins is a critical factor in its distribution and availability to target tissues. wikipedia.org Fluparoxan demonstrates significant, but variable, plasma protein binding across different species. wikipedia.org It is important to note that only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org
Table 1: Fluparoxan Plasma Protein Binding
| Species | Protein Binding Percentage |
|---|---|
| Rat | 81-92% |
| Human | 95% |
Data sourced from scientific literature. wikipedia.org
Metabolic Fate and Metabolite Identification
The clearance of fluparoxan is predominantly metabolic. wikipedia.orgtandfonline.com Following both oral and intravenous administration, over 90% of the dose is excreted in the urine. wikipedia.orgtandfonline.com
The primary route of fluparoxan metabolism involves Phase II conjugation reactions. wikipedia.orgtandfonline.com The main metabolites identified are sulphamic acid and carbamoyl (B1232498) glucuronide conjugates. wikipedia.orgtandfonline.com These conjugation processes facilitate the excretion of the compound. wikipedia.org Notably, no hydroxylated metabolites were found after incubation with rat liver microsomes or in rat urine following oral dosing. wikipedia.org
Investigations into the role of cytochrome P450 (CYP) enzymes in fluparoxan's metabolism have revealed that it is not a substrate for human CYP1A and CYP2A enzymes. wikipedia.org In rat liver microsomes, while fluparoxan was readily metabolized, this process did not appear to be mediated by CYP1A isozymes. tandfonline.com Pre-treatment of rats with a CYP1A inducer, BNF, resulted in a significant increase in the activity of a marker enzyme (EROD) but did not increase the rate of fluparoxan metabolism. tandfonline.com Furthermore, fluparoxan showed no detectable metabolism with either human CYP1A1 or CYP1A2. tandfonline.com
Table 2: In Vitro Metabolism of Fluparoxan in Liver Microsomes
| Microsome Source | EROD Activity (pmol/min/mg protein) | Fluparoxan Metabolism Rate (pmol/min/mg protein) |
|---|---|---|
| Control Rat | 3 ± 8 (± 0.6) | 720 (± 143) |
| BNF-Treated Rat | 1320 (± 33) | 80 (± 15) |
| Human (Male, H24) | 21 (± 1) | 368 (± 29) |
| Human (Female, H26) | 36 (± 4) | 806 (± 96) |
| Human CYP1A1 | 37 (± 3) | Not Detected |
| Human CYP1A2 | 1.4 (± 0.3) | Not Detected |
Data adapted from a study on CYP1A induction. tandfonline.com
In Vitro Metabolism and Permeability Studies
In vitro models are crucial for predicting a drug's behavior in vivo. For fluparoxan, studies using cell lines have provided valuable insights into its permeability. wikipedia.org High permeability was observed in both Madin-Darby Canine Kidney (MDCK) and Caco-2 cells, which is consistent with the high oral intestinal absorption seen in humans. wikipedia.org
Table 3: In Vitro Permeability of Fluparoxan
| Cell Line | Apparent Permeability (Papp) (nm/s) |
|---|---|
| MDCK | 2500 |
| Caco-2 | 2000 |
Data from in vitro cell permeability assays. wikipedia.org
Assessment in Cellular Models (e.g., MCDK, Caco-2 Cells)
The in vitro permeability of fluparoxan hydrochloride has been evaluated using well-established cellular models to predict its oral absorption characteristics. Studies have utilized Madin-Darby Canine Kidney (MDCK) cells and human colon adenocarcinoma (Caco-2) cells, which are standard models for assessing intestinal epithelial barrier permeability. nih.govnih.gov These cell lines, when grown on semi-permeable filters, form confluent monolayers that serve as a reliable model for predicting the passage of drugs across the intestinal wall. nih.govdiva-portal.org
Research findings indicate that fluparoxan exhibits high permeability in both of these in vitro systems. This high permeability is consistent with the high oral intestinal absorption of 100% observed in humans. wikipedia.org The apparent permeability coefficient (Papp) values from these studies are detailed below.
| Cell Line | Apparent Permeability Coefficient (Papp) (nm/s) |
|---|---|
| MCDK | 2500 wikipedia.org |
| Caco-2 | 2000 wikipedia.org |
The high Papp values in both Caco-2 and MDCK cell lines suggest that fluparoxan is readily able to cross the intestinal barrier, which aligns with its excellent oral bioavailability. wikipedia.org
Hepatic Microsomal and S9 Incubation Studies
The metabolic profile of fluparoxan has been investigated using in vitro systems containing hepatic enzymes, specifically liver microsomes and the S9 fraction. The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad view of Phase I and Phase II metabolic pathways. nih.govevotec.com
Incubation studies with fluparoxan have yielded specific insights into its biotransformation. Investigations using human cytochrome P450 (CYP450) enzymes revealed that fluparoxan has little affinity for and was not metabolized by the CYP1A subfamily, including CYP1A1 and CYP1A2. tandfonline.comresearchgate.net Furthermore, the rate of its metabolism in both rat and human microsomes was not altered by the presence of a CYP1A inhibitor. tandfonline.comresearchgate.net
Studies using the rat liver S9 fraction were conducted to identify potential metabolites. These experiments did not identify any hydroxylated metabolites of fluparoxan. wikipedia.org This suggests that Phase I hydroxylation is not a significant metabolic pathway for this compound. Despite the low interaction with CYP1A enzymes, the clearance of fluparoxan is known to be largely metabolic. wikipedia.org The primary route of elimination is through the urine, with over 90% of the administered dose being excreted as Phase II metabolites, specifically sulphamic acid and carbamoyl glucuronide conjugates. wikipedia.org
| In Vitro System | Enzyme/Fraction | Key Finding | Reference |
|---|---|---|---|
| Human Liver Microsomes | CYP1A1, CYP1A2 | Fluparoxan was not metabolized by these enzymes. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
| Rat Liver Microsomes (S9) | S9 Fraction | No hydroxylated metabolites were identified. wikipedia.org | wikipedia.org |
| General Metabolism | Phase II Enzymes | Primary metabolites are sulphamic acid and carbamoyl glucuronide conjugates. wikipedia.org | wikipedia.org |
Medicinal Chemistry and Structure Activity Relationship Sar of Fluparoxan Hydrochloride
Synthetic Methodologies and Chemical Derivatization
The synthesis of fluparoxan (B20672) has been approached through a convergent route, allowing for the preparation of both the racemic mixture and its individual stereoisomers. The synthesis of racemic (±)-fluparoxan begins with cis-butene-1,4-diol, which is first protected as its bis-benzyl ether. This intermediate is then converted to an epoxide. An acid-catalyzed ring-opening of the epoxide yields a racemic diol, which is subsequently transformed into the racemic trans-bis-tosylate. In a parallel step, 3-fluorocatechol (B141901) is coupled with the racemic trans-bis-tosylate in the presence of a base. Deprotection of the resulting benzodioxan diol, followed by conversion to its bis-mesylate and coupling with benzylamine, and a final deprotection step, yields racemic fluparoxan. wikipedia.org
The synthesis of the individual chiral isomers of fluparoxan, the (+)-(3aR,9aR) and (–)-(3aS,9aS) enantiomers, was achieved using a similar convergent strategy, starting from the corresponding chiral (+) and (-) isomers of diethyl tartrate to produce the chiral trans-bis-tosylates. Current time information in Bangalore, IN.
While detailed information on a wide range of chemical derivatizations of fluparoxan is not extensively published, the synthesis of various benzodioxinopyrroles has been explored to understand the structural requirements for selective α2-adrenoceptor antagonism. medkoo.com These studies, along with the core synthesis of fluparoxan, have been crucial in elucidating the structure-activity relationships of this class of compounds.
Structure-Activity Relationship Studies
The pharmacological activity of fluparoxan is intrinsically linked to its specific chemical structure. SAR studies have been pivotal in identifying the key molecular features responsible for its high affinity and selectivity for the α2-adrenergic receptor.
Identification of Key Structural Features for Alpha-2 Adrenergic Receptor Binding and Selectivity
Fluparoxan's high affinity for the α2-adrenoceptor is largely attributed to its rigid benzodioxinopyrrole framework. This structure correctly orients the key interacting groups for optimal binding to the receptor. The basic nitrogen atom within the pyrrole (B145914) ring is a critical feature, as it is protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue in the third transmembrane domain of the α2-adrenoceptor.
The selectivity of fluparoxan for the α2- over the α1-adrenoceptor is a defining characteristic, with a selectivity ratio reported to be greater than 2500. medchemexpress.comnih.gov In vitro studies have demonstrated that fluparoxan is a reversible competitive antagonist of the α2-adrenoceptor agonist UK-14304, with pKB values of 7.87 in the rat isolated, field-stimulated vas deferens and 7.89 in the guinea-pig isolated, field-stimulated ileum. nih.gov In contrast, its antagonist activity at the α1-adrenoceptor is significantly weaker, with a pKB of 4.45 against the α1-agonist phenylephrine (B352888) in the rat isolated anococcygeus muscle. nih.gov
The fluorine atom at the 5-position of the aromatic ring is another important feature. While the precise role of fluorine substitution on the activity of fluparoxan is not fully elucidated, in medicinal chemistry, fluorine substitution is known to influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. epdf.pubnih.govmdpi.com The presence of the p-fluorophenyl group can enhance biological activity and deactivate the ring against metabolism by cytochrome P450 monooxygenases. nih.gov In specificity studies, fluparoxan demonstrated low or no affinity for a wide range of other neurotransmitter receptors at concentrations up to 1 x 10-5 M, though it did show weak affinity for 5-HT1A (pIC50 = 5.9) and 5-HT1B (pKi = 5.5) binding sites in the rat brain. researchgate.net
Table 1: Adrenergic Receptor Binding Profile of Fluparoxan
| Receptor/Tissue | Agonist/Antagonist | pKB/pIC50/pKi | Selectivity (α2:α1) |
| α2-Adrenoceptor (rat vas deferens) | Antagonist (vs. UK-14304) | 7.87 | >2500 |
| α2-Adrenoceptor (guinea-pig ileum) | Antagonist (vs. UK-14304) | 7.89 | |
| α1-Adrenoceptor (rat anococcygeus) | Antagonist (vs. phenylephrine) | 4.45 | |
| 5-HT1A (rat brain) | pIC50 = 5.9 | ||
| 5-HT1B (rat brain) | pKi = 5.5 |
Role of Stereoisomerism on Pharmacological Activity (e.g., (+/-)-Racemate, (3aR,9aR), (3aS,9aS) Isomers)
Fluparoxan is a chiral molecule, and its hydrochloride salt is typically prepared as a racemic mixture of the (+)-(3aR,9aR) and (–)-(3aS,9aS) enantiomers. Current time information in Bangalore, IN. The stereochemistry of the molecule, particularly at the two chiral centers where the pyrrole and benzodioxan rings are fused, is crucial for its pharmacological activity.
Interestingly, studies have shown that both the individual chiral isomers, (+)-(3aR,9aR)-fluparoxan and (–)-(3aS,9aS)-fluparoxan, exhibit comparable levels of α2-adrenoceptor antagonist potency and α2/α1 selectivity to the racemic (±)-fluparoxan in vitro. Current time information in Bangalore, IN. Furthermore, the individual isomers demonstrated a similar potency in vivo in reversing the hypothermia induced in mice by the α2-agonist clonidine (B47849). Current time information in Bangalore, IN. This suggests that the α2-adrenoceptor does not exhibit significant stereoselectivity for the enantiomers of fluparoxan. The (3aR,9aR)-isomer, in particular, has been described as a highly selective and potent α2B-adrenergic receptor antagonist. researchgate.net
Future Directions in Fluparoxan Hydrochloride Research
Exploration of Unidentified Pharmacological Targets and Complementary Mechanisms
While the primary pharmacological target of fluparoxan (B20672) is the α2-adrenoceptor, its therapeutic effects may not be solely attributable to this interaction. Future research should focus on elucidating the broader network of effects stemming from this primary antagonism.
Secondary and Complementary Pathways: The blockade of α2-adrenoceptors by fluparoxan leads to an increase in the release of norepinephrine (B1679862) and dopamine (B1211576) in the frontal cortex. drugbank.com The downstream consequences of this sustained monoamine release on various neuronal circuits are a critical area for future study. Research could investigate the long-term neuroadaptations in postsynaptic receptors, signaling cascades, and gene expression that result from chronic fluparoxan administration.
Receptor Cross-Talk: An emerging area of pharmacology is the concept of receptor cross-talk, where the activation or inhibition of one receptor influences the function of another. mdpi.com Future studies could explore potential cross-talk between α2-adrenoceptors and other receptor systems, such as dopamine or glutamate receptors, following treatment with fluparoxan. Understanding these interactions could reveal synergistic mechanisms that contribute to its observed effects on cognition.
| Potential Research Area | Rationale |
| Downstream Signaling Analysis | To understand the long-term cellular and molecular changes induced by increased norepinephrine and dopamine levels. |
| 5-HT Receptor Interaction | To clarify the functional significance of weak binding to 5-HT1A and 5-HT1B receptors. nih.govnih.gov |
| Receptor Cross-Talk Studies | To investigate how α2-adrenoceptor blockade by fluparoxan influences other neurotransmitter systems beyond direct monoamine release. |
Development of Advanced Preclinical Models for Specific Neurological Disorders
The translation of findings from preclinical models to clinical efficacy is a major challenge in drug development. nih.govmonash.edu Moving beyond traditional animal models will be crucial for gaining a more accurate understanding of fluparoxan's potential in complex human neurological disorders.
Human-Derived In Vitro Models: The advent of human induced pluripotent stem cell (hiPSC) technology allows for the creation of patient-derived neurons and three-dimensional (3D) brain organoids. frontiersin.orgnih.gov These models can recapitulate aspects of human brain development and disease pathology in a dish. nih.gov Developing brain organoid models of schizophrenia or Alzheimer's disease could provide a powerful platform to test the efficacy of fluparoxan on human cells with a specific disease-relevant genetic background. europa.euki.seijmcer.com These models would allow researchers to study how fluparoxan modulates neuronal activity, connectivity, and pathology, such as amyloid-β accumulation, in a human-specific context. auctoresonline.org
Higher-Throughput and Alternative In Vivo Models: While rodent models remain important, other organisms offer advantages for certain types of screening. The zebrafish, for example, is gaining traction as a model for high-throughput screening of compounds for cognitive enhancement. nih.govresearchgate.net Its genetic tractability and the rapid development of its nervous system make it a suitable model for initial screens of fluparoxan analogs or for studying the basic effects of α2-adrenoceptor antagonism on neuronal circuits and behavior. nih.gov
| Model Type | Application for Fluparoxan Research | Key Advantages |
| Human Brain Organoids | Testing effects on neuronal development, connectivity, and pathology in schizophrenia and Alzheimer's disease models. nih.govfrontiersin.orgnih.gov | Human-specific genetics and cellular interactions; potential for personalized medicine research. nih.gov |
| Zebrafish Models | High-throughput screening of new fluparoxan analogs for cognitive-enhancing properties. nih.govresearchgate.net | Rapid screening, cost-effective, and suitable for large-scale genetic and chemical screens. researchgate.net |
| Advanced Transgenic Mice | Investigating effects on specific pathological pathways (e.g., tauopathy, neuroinflammation) in next-generation Alzheimer's models. monash.eduacs.org | Models complex in vivo systems and allows for detailed behavioral and cognitive testing. auctoresonline.orgnih.gov |
Application of Omics Technologies in Preclinical Pharmacological Investigations
"Omics" technologies offer a systems-level view of the molecular changes induced by a drug, providing unbiased insights into its mechanism of action and identifying potential biomarkers.
Proteomics: Proteomic analysis can provide a comprehensive profile of the proteins expressed in a cell or tissue. nih.gov Applying proteomics to brain tissue from preclinical models treated with fluparoxan could reveal changes in protein expression, post-translational modifications, and protein-protein interaction networks that are downstream of α2-adrenoceptor blockade. metwarebio.comcell.com This could help identify novel pathways and targets influenced by the drug, offering a deeper understanding of its effects on neuronal function. nautilus.bionautilus.bio
Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. nih.gov In the context of fluparoxan research, metabolomic profiling of brain tissue or cerebrospinal fluid can provide a dynamic snapshot of the metabolic pathways affected by the drug. universiteitleiden.nlnih.gov This could include alterations in neurotransmitter metabolism, energy pathways, and lipid signaling, providing functional readouts of the drug's impact on brain chemistry. researchgate.net
Computational Approaches for Analog Design and Predictive Modeling
Computational chemistry and machine learning are transforming modern drug discovery by accelerating the design of new molecules and predicting their properties.
Analog Design: Fluparoxan's core structure can serve as a scaffold for the design of new analogs with potentially improved properties. Since the α2-adrenoceptor is a G protein-coupled receptor (GPCR), established computational methods for GPCR ligand design can be applied. tandfonline.comresearchgate.net Structure-based drug design (SBDD) approaches, using crystal structures or high-quality homology models of the α2-adrenoceptor, can be employed to design novel compounds with optimized binding affinity and selectivity. nih.govacs.orgbiorxiv.org
Predictive Modeling: A critical property for any centrally acting drug is its ability to cross the blood-brain barrier (BBB). In silico models, ranging from simple physicochemical property calculations to complex machine learning algorithms, can predict the BBB permeability of new chemical entities. researchgate.netnih.govoup.comthesai.org By applying these predictive models, researchers can prioritize the synthesis of fluparoxan analogs that are most likely to achieve therapeutic concentrations in the brain, saving time and resources. nih.gov
| Computational Approach | Application in Fluparoxan Research | Desired Outcome |
| Structure-Based Drug Design (SBDD) | Design of new molecules based on the 3D structure of the α2-adrenoceptor. acs.org | Analogs with higher potency, improved selectivity, or novel intellectual property. |
| Ligand-Based Drug Design (LBDD) | Creation of pharmacophore models based on the structure of fluparoxan and other known α2-antagonists. nih.gov | Identification of diverse chemical scaffolds with the potential for α2-adrenoceptor antagonism. |
| Blood-Brain Barrier (BBB) Permeability Modeling | In silico prediction of the ability of designed analogs to enter the central nervous system. nih.govthesai.org | Prioritization of synthetic efforts on compounds with a higher probability of CNS penetration. |
Q & A
Q. What experimental methods are recommended to confirm the α2-adrenoceptor selectivity of Fluparoxan hydrochloride?
Competitive binding assays using radiolabeled ligands (e.g., [³H]-rauwolscine) are standard for determining receptor selectivity. Comparative studies with agonists like UK-14304 and antagonists like idazoxan can validate specificity. Dose-response curves in isolated tissue models (e.g., rat vas deferens for α2-adrenoceptor activity) further confirm selectivity. Include negative controls (e.g., α1-adrenoceptor assays) to rule off-target effects .
Q. How should researchers design in vivo studies to evaluate Fluparoxan’s efficacy in neurodevelopmental disorder models?
Use validated preclinical models (e.g., clonidine-induced hypothermia in mice) to assess antagonism of α2-adrenoceptor-mediated responses. Standardize dosing (e.g., 3–10 mg/kg orally) and monitor physiological parameters (body temperature, locomotor activity). Include positive controls (e.g., idazoxan) and sham-treated groups. Ensure adherence to ethical guidelines for animal welfare .
Q. What analytical techniques are critical for characterizing this compound purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, mobile phase: phosphate buffer/acetonitrile) is essential for purity analysis. Stability studies under varying pH, temperature, and light conditions should follow ICH guidelines. Use mass spectrometry (LC-MS) to confirm molecular integrity and detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo efficacy results for Fluparoxan?
Conduct pharmacokinetic studies to assess bioavailability and blood-brain barrier penetration. Compare tissue-specific receptor expression profiles (e.g., brain vs. peripheral tissues) using immunohistochemistry or qPCR. If in vivo effects are weaker than in vitro predictions, evaluate metabolite activity or species-specific receptor isoforms .
Q. What strategies optimize Fluparoxan’s selectivity in complex biological systems with overlapping adrenergic receptors?
Use CRISPR/Cas9-engineered cell lines lacking α2-adrenoceptors to confirm target-specific effects. Combine Fluparoxan with subtype-selective agonists/antagonists (e.g., BRL-44408 for α2A) in functional assays. Employ computational modeling to predict binding interactions and guide structural modifications for enhanced selectivity .
Q. How should researchers address discrepancies in reported ED₅₀ values across independent studies on Fluparoxan?
Standardize experimental protocols (e.g., animal strain, dosing regimen, endpoint measurements) and validate assays using reference compounds. Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, circadian rhythm). Collaborate with independent labs for replication studies .
Q. What methodologies are recommended for integrating omics data into Fluparoxan’s mechanism-of-action studies?
Combine transcriptomics (RNA-seq) of treated neural cells with proteomics (LC-MS/MS) to map downstream signaling pathways. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify α2-adrenoceptor-linked networks. Validate findings with siRNA knockdown or pharmacological inhibition of candidate targets .
Methodological Guidelines
- Data Reproducibility : Document experimental conditions in detail (e.g., animal housing temperature, drug formulation solvents) and deposit protocols in repositories like protocols.io .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain institutional ethics approvals .
- Statistical Rigor : Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni) in high-throughput datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
